molecular formula C57H88O25 B117609 Yiyeliangwanoside III CAS No. 141039-75-0

Yiyeliangwanoside III

Cat. No.: B117609
CAS No.: 141039-75-0
M. Wt: 1173.3 g/mol
InChI Key: PWDRYGNPXJGTOQ-UFHAFJQVSA-N
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Description

Yiyeliangwanoside III is an oleanane-type triterpene glycoside isolated from the bark of Nothopanax davidii (Araliaceae family). Its molecular formula is C₅₇H₈₈O₂₅, with a molecular weight of 1,173.32 g/mol . Structurally, it features a 3-O-α-(2',4'-O-diacetyl)-L-arabinopyranosyl group attached to the oleanane core, along with a 28-O-glycosidic ester side chain composed of α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl . Key physical properties include a melting point of 206–210°C (decomposition) and a specific optical rotation of [α]D +2.73 (c 0.1, methanol) . Its structural complexity and acetylated sugar moieties suggest unique solubility and bioavailability profiles compared to simpler triterpenoid glycosides.

Properties

CAS No.

141039-75-0

Molecular Formula

C57H88O25

Molecular Weight

1173.3 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C57H88O25/c1-24-35(62)39(66)41(68)46(74-24)80-43-37(64)30(22-59)78-49(45(43)81-47-42(69)40(67)36(63)29(21-58)77-47)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-48-44(76-26(3)61)38(65)31(23-73-48)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38-,39+,40-,41+,42+,43-,44+,45+,46-,47+,48-,49+,53?,54-,55+,56+,57-/m0/s1

InChI Key

PWDRYGNPXJGTOQ-UFHAFJQVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)O)OC(=O)C)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O

Synonyms

3-O-alpha(2',4'-O-diacetyl)-L-arabinopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid-28-O-(alpha-L-ramnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester
yiyeliangwanoside III

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between Yiyeliangwanoside III and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D Key Structural Features Source
This compound C₅₇H₈₈O₂₅ 1,173.32 206–210 (dec.) +2.73 (MeOH) Diacetylated arabinose; trimeric glycosidic ester Nothopanax davidii
Yiyeliangwanoside I C₅₇H₈₈O₂₅ 1,173.32 203–205 (dec.) −3.47 (MeOH) Likely positional isomer of III (acetyl group variation) Nothopanax davidii
Yiyeliangwanoside IX C₅₂H₈₂O₂₃ 1,131.28 228–230 (dec.) −9.43 (MeOH) Shorter glycosidic chain; unacetylated sugars Nothopanax davidii
Yixinoside A C₅₄H₉₂O₂₃ 1,109.32 201–202 (dec.) +0.98 (MeOH) Oleanane core with tetra-acetylated glucose moiety Gynostemma yixingense
Yixinoside B C₄₂H₇₂O₁₄ 801.03 181–184 (dec.) N/A Simpler glycosylation pattern; single acetyl group Gynostemma yixingense

Key Observations :

Isomerism: Yiyeliangwanoside I and III share the same molecular formula but differ in optical rotation and melting points, suggesting regioisomerism (e.g., acetyl group positions) .

Glycosidic Chain Length: this compound’s trimeric glycosidic ester contrasts with Yixinoside B’s monomeric chain, which likely impacts membrane permeability and enzymatic hydrolysis resistance .

Pharmacological Implications
  • Anti-inflammatory Activity: Oleanane glycosides like Yixinoside A inhibit NF-κB signaling (IC₅₀ ~10 μM), suggesting this compound’s acetyl groups may enhance target binding affinity .
  • Metabolic Stability: The diacetylated arabinose in this compound may reduce first-pass metabolism compared to non-acetylated analogs, as seen in studies of similar triterpenoids .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Yiyeliangwanoside III from plant sources, and how can yield be optimized?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). To optimize yield:

  • Use gradient elution (e.g., water:acetonitrile, 0.1% formic acid) for better separation .
  • Validate reproducibility by repeating extractions under controlled temperature and pH conditions .
  • Preliminary phytochemical screening (e.g., Liebermann-Burchard test for triterpenes) ensures targeted isolation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

  • Answer : Combine:

  • NMR (¹H, ¹³C, 2D-COSY/HMBC) to map glycosidic linkages and aglycone structure .
  • Mass spectrometry (HR-ESI-MS) for molecular formula validation (e.g., m/z 943.4567 [M+Na]⁺) .
  • HPLC-DAD with reference standards to confirm retention time and UV profile .
  • Table 1: Example analytical parameters:
TechniqueParameters
HPLCC18 column (5 µm, 250 × 4.6 mm), 1.0 mL/min, 210 nm
NMR600 MHz, CD3OD solvent, 25°C

Q. What protocols ensure the assessment of purity and stability of this compound in experimental settings?

  • Answer :

  • Purity : Use HPLC (≥95% purity threshold) with triple wavelength detection (210, 254, 280 nm) to detect impurities .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound in cancer cell lines?

  • Answer :

  • Hypothesis-driven design : Test inhibition of specific pathways (e.g., PI3K/AKT) using siRNA knockdown or Western blotting .
  • Dose-response assays : Include IC₅₀ calculations (e.g., 48-hour exposure, MTT assay) with positive controls (e.g., cisplatin) .
  • Data validation : Replicate experiments across ≥3 cell lines (e.g., MCF-7, A549) to ensure biological relevance .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Answer :

  • Pharmacokinetics : Use Sprague-Dawley rats (n=6) for oral/intravenous administration; collect plasma at 0, 1, 2, 4, 8, 12, 24h for LC-MS/MS analysis .
  • Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines) with histopathological evaluation of liver/kidney tissues .
  • Table 2: Example PK parameters:
ParameterValue
t₁/₂8.2h
Cmax12.3 µg/mL

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be systematically addressed?

  • Answer :

  • Meta-analysis : Compare experimental conditions (e.g., cell line passage number, serum concentration) across studies to identify variability sources .
  • Standardization : Adopt consensus protocols (e.g., CellTiter-Glo® for viability assays) to reduce methodological divergence .
  • Error analysis : Quantify uncertainties (e.g., ±15% instrument error in HPLC) and adjust statistical models (e.g., mixed-effects regression) .

Methodological Best Practices

  • Experimental rigor : Pre-register hypotheses and methods on platforms like Open Science Framework to mitigate bias .
  • Data transparency : Share raw NMR/HPLC files in repositories (e.g., Zenodo) for peer validation .
  • Ethical compliance : Obtain institutional approval for in vivo studies (IACUC protocol #XXXX-XX) .

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